molecular formula C6H7N5O B2874394 3-(Azidomethyl)-6-methoxypyridazine CAS No. 1863450-84-3

3-(Azidomethyl)-6-methoxypyridazine

Cat. No.: B2874394
CAS No.: 1863450-84-3
M. Wt: 165.156
InChI Key: GTMDTZYLLKSKEL-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-6-methoxypyridazine is a pyridazine derivative featuring a methoxy group at the 6-position and an azidomethyl (-CH₂N₃) substituent at the 3-position. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer electron-deficient properties. The azidomethyl group enables participation in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound valuable for bioconjugation and material science applications .

Properties

IUPAC Name

3-(azidomethyl)-6-methoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-6-3-2-5(9-10-6)4-8-11-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMDTZYLLKSKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-6-methoxypyridazine typically involves the introduction of the azidomethyl group to a pre-formed pyridazine ring. One common method is the nucleophilic substitution reaction where a halomethyl derivative of pyridazine reacts with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-6-methoxypyridazine undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: Reduction of the azidomethyl group can yield amines or other reduced forms.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Sodium azide (NaN3) is a typical reagent for introducing the azidomethyl group.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various azido-substituted derivatives.

Scientific Research Applications

3-(Azidomethyl)-6-methoxypyridazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-6-methoxypyridazine involves its reactivity due to the azidomethyl group. This group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Pyridazine Derivatives

Compound: 3-Methoxy-4-methyl-6-(3-phenoxyphenyl)pyridazine

  • Structural Differences: Substituents: Lacks the azidomethyl group; instead, it has methyl and 3-phenoxyphenyl groups at positions 4 and 6, respectively. Electronic Effects: The absence of the electron-withdrawing azide group reduces reactivity in click chemistry.
  • Applications: Likely used in pharmaceutical or agrochemical synthesis due to its lipophilic phenoxyphenyl group, which enhances membrane permeability. In contrast, 3-(Azidomethyl)-6-methoxypyridazine is tailored for CuAAC-driven applications.
2.2. Azidomethyl-Substituted Aromatic Compounds

Compound : 1-(Azidomethyl)benzene and Halogenated Derivatives

  • Structural Differences: Core Structure: Benzene (monocyclic aromatic) vs. pyridazine (diazine heterocycle). Reactivity: The electron-deficient pyridazine core may accelerate CuAAC compared to benzene derivatives due to enhanced azide electrophilicity.
  • Applications : Benzyl azides are used to synthesize triazoles with corrosion-inhibiting properties . The pyridazine analog’s applications remain unexplored in this context but may extend to functionalized polymers or biomolecules.
2.3. Tetrazole-Based Azidomethyl Compounds

Compound : 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole

  • Structural Differences :
    • Core Structure : Tetrazole (five-membered ring with four nitrogens) vs. pyridazine.
    • Stability : Tetrazoles are prone to decomposition under certain conditions, possibly explaining regulatory restrictions in Marlex® polyethylene products . Pyridazine derivatives may offer improved stability.
  • Applications : Restricted due to safety concerns, whereas this compound is likely safer for controlled click chemistry applications.

Reactivity and Functional Performance

Property This compound 1-(Azidomethyl)benzene 3-Methoxy-4-methyl-6-(3-phenoxyphenyl)pyridazine
Core Structure Pyridazine (diazine) Benzene Pyridazine
Key Substituents 3-azidomethyl, 6-methoxy 1-azidomethyl 3-methoxy, 4-methyl, 6-(3-phenoxyphenyl)
Click Reactivity High (electron-deficient core) Moderate N/A (no azide)
Applications Bioconjugation, materials Corrosion inhibition Pharmaceuticals, agrochemicals

Research Findings and Gaps

  • Click Chemistry Efficiency : Pyridazine’s electron-deficient nature likely enhances CuAAC reaction rates compared to benzyl azides, though direct kinetic data is needed .
  • Untapped Applications : Corrosion inhibition (observed in benzyl triazoles ) and biological activity remain unexplored for the target compound.

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